molecular formula C27H24N2O5S2 B2555511 5-(2H-1,3-benzodioxole-5-carbonyl)-N2-(2,5-dimethylphenyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine CAS No. 959525-62-3

5-(2H-1,3-benzodioxole-5-carbonyl)-N2-(2,5-dimethylphenyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine

Cat. No.: B2555511
CAS No.: 959525-62-3
M. Wt: 520.62
InChI Key: JFSRGKOVLUMVEG-UHFFFAOYSA-N
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Description

“5-(2H-1,3-benzodioxole-5-carbonyl)-N2-(2,5-dimethylphenyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine” is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. This compound, with its unique structural features, holds potential for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-(2H-1,3-benzodioxole-5-carbonyl)-N2-(2,5-dimethylphenyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine” typically involves multi-step organic reactions. The key steps may include:

    Formation of the thiophene core: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the benzodioxole moiety: This step may involve coupling reactions using reagents like palladium catalysts.

    Attachment of the dimethylphenyl and methylbenzenesulfonyl groups: These steps may involve substitution reactions under specific conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

    Scaling up the synthesis: Using larger reactors and optimizing reaction times and temperatures.

    Purification processes: Employing techniques like recrystallization, chromatography, and distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carbonyl or sulfonyl groups, leading to alcohols or thiols.

    Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Palladium or platinum catalysts for coupling reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group may yield sulfoxides or sulfones.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may be used as a ligand in catalytic reactions.

Biology

    Drug Development:

Medicine

    Therapeutic Agents: Possible use as a therapeutic agent for various diseases, pending further research.

Industry

    Materials Science: Applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of “5-(2H-1,3-benzodioxole-5-carbonyl)-N2-(2,5-dimethylphenyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine” would depend on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds with similar thiophene cores but different substituents.

    Benzodioxole derivatives: Compounds with the benzodioxole moiety but different core structures.

Uniqueness

The uniqueness of “5-(2H-1,3-benzodioxole-5-carbonyl)-N2-(2,5-dimethylphenyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine” lies in its combination of structural features, which may confer specific properties and applications not found in other compounds.

Properties

IUPAC Name

[3-amino-5-(2,5-dimethylanilino)-4-(4-methylphenyl)sulfonylthiophen-2-yl]-(1,3-benzodioxol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O5S2/c1-15-5-9-19(10-6-15)36(31,32)26-23(28)25(24(30)18-8-11-21-22(13-18)34-14-33-21)35-27(26)29-20-12-16(2)4-7-17(20)3/h4-13,29H,14,28H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFSRGKOVLUMVEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=C2N)C(=O)C3=CC4=C(C=C3)OCO4)NC5=C(C=CC(=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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